molecular formula C14H19NO3 B13005018 trans-4-(Cbz-amino)-3-methyltetrahydropyran

trans-4-(Cbz-amino)-3-methyltetrahydropyran

Cat. No.: B13005018
M. Wt: 249.30 g/mol
InChI Key: LPCZQVCPPSYMRX-AAEUAGOBSA-N
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Description

trans-4-(Cbz-amino)-3-methyltetrahydropyran is a chemical building block designed for research and development, particularly in synthetic organic and medicinal chemistry. This compound features a tetrahydropyran scaffold substituted with a Cbz-protected amino group at the 4-position and a methyl group at the 3-position, both in a trans-configuration. The carbobenzoxy (Cbz) group is a cornerstone protecting group for amines, rendering the nitrogen atom non-nucleophilic and stable against a wide range of reaction conditions, including bases and nucleophiles . This allows for selective chemical transformations to be carried out on other functional groups within the molecule without affecting the amine . The primary research value of this compound lies in its application in multi-step synthesis. It serves as a key intermediate for constructing more complex molecules, especially in the exploration of structure-activity relationships (SAR) for new pharmaceutical candidates . The tetrahydropyran ring is a common motif in medicinal chemistry, often used to influence the solubility, metabolic stability, and three-dimensional conformation of drug-like molecules. The robust Cbz protecting group can be cleanly removed under mild conditions via catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source , or by using other methods such as treatment with aluminum chloride in a hexafluoroisopropanol solvent , to liberate the parent amine functionality at the desired stage of a synthetic sequence. While a specific CAS number for this exact compound was not identified in the available search results, its structural features make it a valuable reagent for researchers developing novel compounds, particularly in the synthesis of potential pharmacologically active molecules that incorporate saturated heterocyclic amines . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

benzyl N-[(3R,4S)-3-methyloxan-4-yl]carbamate

InChI

InChI=1S/C14H19NO3/c1-11-9-17-8-7-13(11)15-14(16)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,15,16)/t11-,13-/m0/s1

InChI Key

LPCZQVCPPSYMRX-AAEUAGOBSA-N

Isomeric SMILES

C[C@H]1COCC[C@@H]1NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC1COCCC1NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Cyclization via Intramolecular Michael Addition and Epoxide Opening

One of the most effective routes to the trans-4-(Cbz-amino)-3-methyltetrahydropyran core involves:

  • Starting from chiral epoxy alcohols or vinyl epoxides derived from asymmetric epoxidation (e.g., Sharpless asymmetric epoxidation).
  • Palladium(0)-catalyzed nucleophilic opening of vinyl epoxides by sulfonamide or amine nucleophiles in acetonitrile at moderate temperatures (around 40 °C), yielding syn-sulfonamidoalkenols with high regio- and stereoselectivity.
  • Activation of hydroxy groups by mesylation followed by base-promoted cyclization (e.g., with potassium carbonate) to form the tetrahydropyran ring.
  • Subsequent catalytic hydrogenation to remove protecting groups and reduction steps to finalize the ring system.

This method was exemplified in the synthesis of related compounds by Bäckvall and Craig, where the stereochemical outcome was controlled by the initial epoxide configuration and the regioselectivity of nucleophilic attack.

Protection and Deprotection Strategies

  • The amino group is protected as a carbobenzyloxy (Cbz) derivative early in the synthesis to prevent side reactions.
  • Hydrogenolysis using 10% Pd/C in methanol under hydrogen atmosphere efficiently removes benzyl-based protecting groups without affecting other sensitive functionalities.
  • Saponification and esterification steps are used to manipulate carboxylate groups when present, often employing LiOH in methanol/water mixtures for hydrolysis and trimethylsilylethyl esters for protection.

Peptide Coupling and Functional Group Transformations

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Epoxidation Sharpless asymmetric epoxidation ~80 High enantioselectivity
Vinyl epoxide opening Pd(PPh3)4, CH3CN, 40 °C 65-70 Regio- and stereoselective
Hydroxy activation MsCl, Et3N, THF, room temperature 95-97 Mesylation for cyclization
Cyclization K2CO3, MeOH, room temperature 80 Intramolecular ring closure
Hydrogenation (deprotection) 10% Pd/C, H2, MeOH, room temperature 90-95 Removal of benzyl protecting groups
Saponification LiOH·H2O, MeOH/H2O (3:1), 25 °C, 3 h 85-90 Ester hydrolysis
Peptide coupling HATU or EDC/HOBt, NMM, CH2Cl2, room temp 70-80 Amide bond formation

Research Findings and Analysis

  • The stereochemical integrity of the this compound is maintained through careful choice of starting materials and reaction conditions, particularly the use of chiral epoxides and regioselective nucleophilic ring opening.
  • The use of palladium-catalyzed reactions allows for mild conditions that preserve sensitive functional groups and stereochemistry.
  • Protection strategies using Cbz groups are compatible with subsequent hydrogenolysis, enabling clean deprotection without racemization.
  • The intramolecular Michael addition and cyclization steps are crucial for ring closure and stereochemical control, often proceeding with high yields and selectivity.
  • The methodologies are adaptable to scale-up and modification for related tetrahydropyran derivatives, making them valuable in synthetic organic and medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-4-(Cbz-amino)-3-methyltetrahydropyran can undergo oxidation reactions to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, trans-4-(Cbz-amino)-3-methyltetrahydropyran is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological systems.

Medicine: In the field of medicine, this compound has potential applications in drug development. Its structural features may be exploited to design new therapeutic agents with improved efficacy and reduced side effects.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of trans-4-(Cbz-amino)-3-methyltetrahydropyran involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its action can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Structural Analogues and Their Key Differences

The following table summarizes structurally related compounds and their distinctions:

Compound Name Core Structure Substituents Functional Groups Key Features Reference
trans-4-(Cbz-amino)-3-methyltetrahydropyran Tetrahydropyran 3-methyl, 4-Cbz-amino (trans) Amine (Cbz-protected), ether Steric hindrance from methyl
trans-4-(Cbz-amino)cyclohexanol Cyclohexane 4-Cbz-amino (trans), 1-hydroxyl Amine (Cbz-protected), alcohol Increased polarity from -OH
trans-1-Cbz-4-amino-3-fluoropiperidine Piperidine 3-fluoro, 4-Cbz-amino (trans) Amine (Cbz-protected), fluoride Electronegative fluorine
4-Methyltetrahydro-2H-pyran-4-carboxylic acid Tetrahydropyran 4-methyl, 4-carboxylic acid Carboxylic acid, ether Acidic, hydrogen-bonding
Tetrahydrobenzo[b]pyran derivatives Benzofused tetrahydropyran 2-amino, 3-cyano, 7,7-dimethyl Amino, nitrile, ketone Aromaticity, planar structure

Key Observations :

  • Ring System : Cyclohexane and piperidine analogs lack the oxygen atom in tetrahydropyran, reducing hydrogen-bonding capacity compared to the target compound .
  • In contrast, fluorinated piperidines (e.g., trans-1-Cbz-4-amino-3-fluoropiperidine) exhibit enhanced electronegativity, altering reactivity .
  • Functional Groups : Carboxylic acid derivatives (e.g., 4-Methyltetrahydro-2H-pyran-4-carboxylic acid) are more polar and acidic, favoring solubility in aqueous media, unlike the hydrophobic Cbz group .

Biological Activity

Trans-4-(Cbz-amino)-3-methyltetrahydropyran is a cyclic amine compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a tetrahydropyran ring with a methyl group at the 3-position and a carbobenzyloxy (Cbz) protected amino group at the 4-position. Its structural configuration allows it to serve as a versatile intermediate in drug development and organic synthesis, influencing its reactivity and biological properties.

Structural Features

The structure of this compound can be described as follows:

  • Tetrahydropyran Ring : A six-membered ring containing one oxygen atom, which is critical for its biological activity.
  • Methyl Substitution : The presence of a methyl group at the 3-position enhances the compound's lipophilicity, potentially affecting its interaction with biological targets.
  • Carbobenzyloxy Group : This protecting group on the amino function allows for selective reactions, making it a valuable building block in organic synthesis.

Biological Activity

Research into the biological activity of this compound has focused on its interactions with various biological targets, particularly in relation to its potential as an antimalarial agent. The compound has shown promise in binding studies with important enzymes involved in malaria pathology.

Case Studies

  • Inhibition of Plasmepsin X (PMX) :
    • PMX is an essential aspartyl protease involved in the lifecycle of malaria parasites. This compound derivatives have been investigated for their ability to inhibit PMX.
    • In vitro studies indicated that certain analogs exhibit significant inhibitory activity against PMX, with IC50 values in the nanomolar range (e.g., 31 nM) . These findings suggest that modifications to the tetrahydropyran structure can enhance potency and selectivity against malaria parasites.
  • Safety and Selectivity Profiling :
    • Early safety evaluations revealed varying off-target effects, with some compounds showing high hit rates against multiple targets (e.g., GPCRs, enzymes) . This highlights the importance of optimizing chemical structures to reduce potential side effects while maintaining efficacy.

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets. The tetrahydropyran ring's stereochemistry plays a crucial role in determining how effectively the compound interacts with enzymes like PMX. Binding studies have demonstrated that these compounds can occupy the substrate binding site of PMX, thereby inhibiting its activity .

Comparative Analysis

To better understand the significance of this compound within its class, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesUnique Characteristics
4-Amino-1-cyclohexanecarboxylic acid Cyclohexane ring; amino and carboxylic groupsIntermediate for Janus kinase inhibitors
3-Methyl-tetrahydrofuran Tetrahydrofuran ring; methyl substitutionCommon solvent; less functional than tetrahydropyrans
2-Aminotetrahydrofuran Tetrahydrofuran ring; amino groupDifferent reactivity patterns compared to Cbz derivatives

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